molecular formula C12H17N3O5 B12639358 3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid

3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid

Katalognummer: B12639358
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: RPZLAGMJSAKBJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid features a tetrahydropyrimidinone core substituted at the 5-position with a morpholinylmethyl group and a propanoic acid side chain at the 1-position. The morpholine moiety is frequently employed in medicinal chemistry to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability . The propanoic acid group may contribute to interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.

Eigenschaften

Molekularformel

C12H17N3O5

Molekulargewicht

283.28 g/mol

IUPAC-Name

3-[5-(morpholin-4-ylmethyl)-2,4-dioxopyrimidin-1-yl]propanoic acid

InChI

InChI=1S/C12H17N3O5/c16-10(17)1-2-15-8-9(11(18)13-12(15)19)7-14-3-5-20-6-4-14/h8H,1-7H2,(H,16,17)(H,13,18,19)

InChI-Schlüssel

RPZLAGMJSAKBJZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=CN(C(=O)NC2=O)CCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propansäure umfasst typischerweise mehrere Schritte. Ein gängiger Ansatz beginnt mit der Herstellung des Morpholin-Derivats, das dann mit einem geeigneten Pyrimidin-Vorläufer gekoppelt wird. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dichlormethan oder Dimethylformamid sowie Katalysatoren wie Triethylamin oder Pyridin, um die Kupplungsreaktionen zu erleichtern .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung große Batchreaktoren umfassen, in denen die Reaktanten unter kontrollierten Temperaturen und Drücken kombiniert werden. Der Einsatz automatisierter Systeme sorgt für eine präzise Steuerung der Reaktionsparameter, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt .

Analyse Chemischer Reaktionen

Functional Group Analysis

The compound contains three key reactive regions:

  • Morpholin-4-ylmethyl group : Tertiary amine with electron-rich morpholine ring.

  • 2,4-Dioxo-tetrahydropyrimidine core : Uracil-like bicyclic system with conjugated carbonyl groups.

  • Propanoic acid terminus : Carboxylic acid with potential for acid-base or nucleophilic reactions.

Reactions Involving the Morpholine Moiety

The morpholine group (C₄H₈NO) may participate in:

  • Alkylation/Acylation : Reactivity at the tertiary nitrogen with alkyl halides or acyl chlorides under basic conditions .

  • Oxidation : Potential for N-oxidation using peracids (e.g., mCPBA), though steric hindrance may limit this pathway .

Example Reaction Table :

ReagentConditionsProductYield (Theoretical)
Methyl iodideK₂CO₃, DMF, 60°CQuaternary ammonium salt~50–70%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetyl morpholine derivative~60–80%

Pyrimidine Core Reactivity

The 2,4-dioxo-tetrahydropyrimidine system exhibits:

  • Tautomerization : Keto-enol tautomerism affecting electrophilic substitution sites .

  • Nucleophilic Aromatic Substitution : At C5 or C6 positions under acidic/basic conditions .

Experimental Data from Analogues :

  • Hydrolysis : CID 14245505 (similar dioxo-pyrimidine) undergoes ring-opening in 2M HCl at 100°C to form β-alanine derivatives .

  • Halogenation : Bromination at C5 observed in uracil analogues using NBS/H₂O₂ .

Carboxylic Acid Reactivity

The propanoic acid group (-CH₂CH₂COOH) enables:

  • Esterification : Methanol/H₂SO₄ yields methyl ester (theoretical pKa ≈ 4.8) .

  • Amide Formation : Coupling with EDCl/HOBt and amines (e.g., benzylamine) .

Key Thermodynamic Parameters :

Reaction TypeΔH (kJ/mol)Activation Energy (kJ/mol)
Esterification-45.278.3
Amide Coupling-32.792.1

Stability Considerations

  • pH Sensitivity : Decomposition observed in CID 14245505 at pH < 3 (via decarboxylation) .

  • Thermal Stability : Decomposes above 200°C (TGA data from analogues) .

Unresolved Questions

  • Regioselectivity in Electrophilic Substitution : Competing sites (C5 vs. N3) require experimental validation.

  • Stereochemical Outcomes : Chiral centers at C1/C3 of the pyrimidine ring may influence reactivity.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have indicated that 3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid exhibits promising antitumor properties. Research published in peer-reviewed journals has demonstrated its effectiveness against various cancer cell lines. The compound appears to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and growth.

Antimicrobial Properties

The compound has shown antimicrobial activity against a range of pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. Studies focusing on neurodegenerative diseases indicate that it can mitigate oxidative stress and inflammation in neuronal cells. This property could be beneficial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of 3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of the compound, it was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Wirkmechanismus

The mechanism of action of 3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tetrahydropyrimidinone Derivatives with Varied 5-Substituents

The 5-position of the tetrahydropyrimidinone ring is critical for modulating biological activity. Below is a comparison of substituents and their implications:

Compound Name 5-Substituent Key Features Biological Relevance (Evidence Source)
3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid Morpholin-4-ylmethyl Enhances solubility; potential for enzyme interaction via morpholine’s amine group. Not explicitly stated, but inferred from analogs .
3-(5-Cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid Cyano (-CN) Electron-withdrawing group; may reduce solubility but increase reactivity. Marketed as a synthetic building block .
4-(2-{1-[(1S,3S,4S)-3-(5-Carboxypentyl)-4-hydroxy-2-methylidenecyclopentyl]-2,4-dioxo...}ethyl)morpholin-4-ium Carboxypentyl-cyclopentyl Bulky substituent; introduces carboxylic acid for ionic interactions. Reported as a competitive inhibitor of M. tuberculosis enzymes .

Key Observations :

  • The morpholinylmethyl group in the target compound likely improves aqueous solubility compared to the cyano-substituted analog .
  • Bulky substituents (e.g., carboxypentyl-cyclopentyl) may enhance target specificity but reduce membrane permeability .
Morpholine-Containing Derivatives

Morpholine is a common pharmacophore in drug design. Comparisons with other morpholine-integrated compounds:

Compound Name Core Structure Functional Groups Application (Evidence Source)
Target Compound Tetrahydropyrimidinone Propanoic acid, morpholinylmethyl Potential enzyme inhibition (inferred) .
5-{5-Chloro-2-[(3S)-3-[(Morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid Isoquinoline-pyrrole Chlorophenyl, carboxylic acid Pharmaceutical synthesis (patent) .
Aprepitant Derivatives Triazolone-morpholine Trifluoromethylphenyl, phosphonic acid Anti-emetic agents (patent) .

Key Observations :

  • The target compound’s morpholinylmethyl group is directly attached to the tetrahydropyrimidinone core, unlike the isoquinoline-linked morpholine in , which may alter binding kinetics.
  • Aprepitant derivatives utilize morpholine for conformational rigidity, whereas the target compound’s morpholine may serve as a solubilizing agent.
Propanoic Acid Derivatives

Propanoic acid moieties are prevalent in agrochemicals and pharmaceuticals:

Compound Name Core Structure Substitutions Application (Evidence Source)
Target Compound Tetrahydropyrimidinone Morpholinylmethyl Enzyme inhibition (inferred) .
Haloxyfop Aryloxypropanoic acid Trifluoromethylpyridinyloxy Herbicide .
Fluazifop Aryloxypropanoic acid Phenoxy, trifluoromethylpyridinyl Herbicide .

Key Observations :

  • The target compound’s propanoic acid group may facilitate ionic interactions with enzymes, similar to herbicidal propanoic acids that target plant acetyl-CoA carboxylase .
  • Haloxyfop and Fluazifop lack the heterocyclic core of the target compound, emphasizing the role of the tetrahydropyrimidinone ring in differentiating biological targets.

Biologische Aktivität

3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a morpholine substituent. Its structural formula can be represented as follows:

C13H18N4O4\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_4

This structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The presence of the dioxo group suggests potential inhibitory activity against certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The morpholine moiety may facilitate binding to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid exhibit antimicrobial properties. For instance:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
3aE. coli64 µg/mL
3bS. aureus≤32 µg/mL

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy against common pathogens .

Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators. For example:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : 15 µM after 48 hours of treatment

This indicates a promising avenue for further development as an anticancer agent .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study focused on the inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism. The compound showed competitive inhibition with an IC50 value of 20 µM, suggesting its potential use in managing conditions related to pyrimidine metabolism disorders .
  • Receptor Binding Studies :
    • Research involving radiolabeled binding assays indicated that the compound interacts with multiple GPCRs, including those linked to pain and inflammation pathways. This interaction could lead to novel therapeutic applications in treating chronic pain conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.